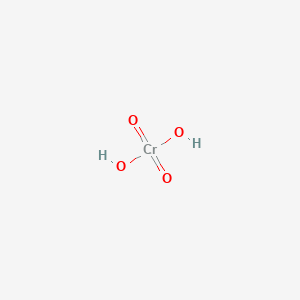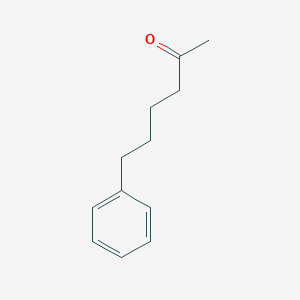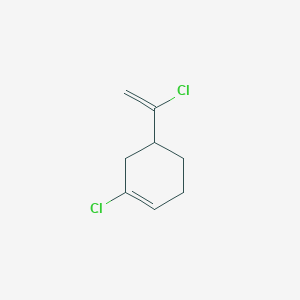
Ácido crómico
Descripción general
Descripción
Chromic acid, with the molecular formula H₂CrO₄, is a highly corrosive and powerful oxidizing agent. It is often recognized for its vivid and deep reddish-brown hue. This inorganic compound plays a crucial role in various industrial and laboratory processes due to its strong oxidizing properties .
Mecanismo De Acción
Target of Action
Chromic acid, or H2CrO4, is a strong oxidizing agent that primarily targets alcohols . It is commonly used in organic chemistry for the oxidation of alcohols to ketones and carboxylic acids .
Mode of Action
The mode of action of chromic acid involves the addition of the alcohol oxygen to chromium, which makes it a good leaving group . A base, most likely water, can then remove a proton from the carbon, forming a new π bond and breaking the O-Cr bond . This process converts primary alcohols (and aldehydes) to carboxylic acids and secondary alcohols to ketones .
Biochemical Pathways
Chromic acid affects the biochemical pathways of alcohol oxidation. In these pathways, chromic acid acts as an oxidizing agent, converting primary alcohols to aldehydes and secondary alcohols to ketones . The exact biochemical pathways involved in this process are complex and can vary depending on the specific alcohol being oxidized.
Pharmacokinetics
It’s important to note that chromic acid is highly toxic and carcinogenic
Result of Action
The result of chromic acid’s action is the oxidation of alcohols to more oxidized forms. Specifically, it converts primary alcohols to aldehydes and carboxylic acids, and secondary alcohols to ketones . This transformation is a key step in many organic synthesis processes.
Action Environment
The action of chromic acid can be influenced by various environmental factors. For instance, the presence of water is crucial for the removal of a proton from the carbon during the oxidation process . Additionally, chromic acid is typically prepared in the reaction vessel as needed, rather than being dispensed from a bottle, for safety and convenience . It’s also worth noting that chromic acid is highly corrosive and poses significant safety risks, including toxicity and carcinogenicity .
Aplicaciones Científicas De Investigación
Chromic acid has a wide range of applications in scientific research and industry:
Chemistry: Used as a reagent for oxidizing alcohols and other organic compounds.
Biology: Utilized in staining techniques for microscopy.
Medicine: Employed in the preparation of certain pharmaceuticals.
Industry: Widely used in chrome-plating, ceramic glazes, colored glass, and as a cleaning agent for laboratory glassware
Análisis Bioquímico
Biochemical Properties
Chromic acid, particularly in its hexavalent form (Cr (VI)), can form complexes with peptides, proteins, and DNA, leading to DNA–protein crosslinks, DNA breakage, and alteration of cellular signaling pathways .
Cellular Effects
Chronic exposure and bioaccumulation of chromic acid can cause numerous pathophysiological defects, including allergic reactions, anemia, burns, and sores especially in the stomach and small intestine, damage to sperm along with the male reproductive system, and affect various biological systems .
Molecular Mechanism
Chromic acid-induced free radicals lead to changes in cell signaling that plays an important role in the carcinogenic mechanism of Cr (VI). Cr (III) may form complexes with peptides, proteins, and DNA that leads to DNA–protein crosslinks, DNA breakage, and alteration of cellular signaling pathways .
Dosage Effects in Animal Models
The effects of chromic acid vary with different dosages in animal models. Chronic exposure can cause toxicity and numerous pathophysiological defects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: In laboratory settings, chromic acid is typically prepared by adding concentrated sulfuric acid to an aqueous solution of sodium dichromate or potassium dichromate . The reaction is as follows: [ \text{Na}_2\text{Cr}_2\text{O}_7 + \text{H}_2\text{SO}_4 \rightarrow \text{H}_2\text{CrO}_4 + \text{Na}_2\text{SO}_4 ]
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: Chromic acid undergoes various types of reactions, primarily oxidation reactions. It is a strong oxidizing agent and can oxidize a wide range of organic compounds .
Common Reagents and Conditions:
Oxidation of Alcohols: Chromic acid oxidizes primary alcohols to aldehydes and secondary alcohols to ketones.
Reaction with Aldehydes and Ketones: It can further oxidize aldehydes to carboxylic acids.
Major Products Formed:
Primary Alcohols: Oxidized to aldehydes.
Secondary Alcohols: Oxidized to ketones.
Aldehydes: Further oxidized to carboxylic acids.
Comparación Con Compuestos Similares
Chromic acid can be compared with other strong oxidizing agents such as:
Potassium Permanganate (KMnO₄): Another powerful oxidizing agent used in similar oxidation reactions.
Sodium Dichromate (Na₂Cr₂O₇): Often used in conjunction with sulfuric acid to produce chromic acid.
Sulfuric Acid (H₂SO₄): Both are strong acids, but chromic acid is primarily used for its oxidizing properties.
Chromic acid is unique due to its specific applications in chrome-plating and its ability to oxidize a wide range of organic compounds efficiently.
Propiedades
IUPAC Name |
dihydroxy(dioxo)chromium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cr.2H2O.2O/h;2*1H2;;/q+2;;;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRVSOGSZCMJSLX-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O[Cr](=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2CrO4, CrH2O4 | |
| Record name | chromic acid | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Chromic_acid | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8034455 | |
| Record name | Chromic(VI) acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8034455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.010 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
CrO3: Dark-red, odorless flakes or powder. [Note: Often used in an aqueous solution (H2CrO4); [NIOSH] Dark, red-purple solid; Soluble in water; [ACGIH] | |
| Record name | Chromic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1148 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
Decomposes at about 250 °C /Anhydrous chromic acid, chromic trioxide/ | |
| Record name | CHROMIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6769 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 1.1X10+6 mg/L at 17 °C, In water, 169 g/100 g water at 25 °C /Anhydrous chromic acid, chromic trioxide/, In water, 1854 g/L at 20 °C, Soluble in alcohol and mineral acids /Anhydrous chromic acid/, For more Solubility (Complete) data for CHROMIC ACID (6 total), please visit the HSDB record page. | |
| Record name | CHROMIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6769 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.67-2.82 /Anhydrous chromic acid/ | |
| Record name | CHROMIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6769 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
The strong oxidizing potential of chromium(VI) compounds explain much of their irritating and toxic properties. /Chromium(VI) compounds/ | |
| Record name | CHROMIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6769 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Dark purplish-red crystals /Anhydrous chromic acid/, Red ortho crystals /Anhydrous chromic acid, chromic trioxide/, Brown solid | |
CAS No. |
7738-94-5 | |
| Record name | Chromic acid (H2CrO4) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7738-94-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chromic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007738945 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chromic(VI) acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8034455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chromic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.910 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHROMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SA8VOV0V7Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CHROMIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6769 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
196 °C /Anhydrous chromic acid/ | |
| Record name | CHROMIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6769 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details











Q1: How does chromic acid interact with polyethylene surfaces?
A1: Chromic acid treatment introduces polar groups like carbonyls, ethers, and hydroxyls onto polyethylene surfaces. [, , ] This modification enhances hydrophilicity and improves adhesion with materials like bone cement. [, ]
Q2: What is the impact of chromic acid on the human respiratory system?
A3: Inhalation of hexavalent chromium, the form present in chromic acid, can cause severe irritation and damage to the respiratory tract. [, ] Studies in rats demonstrate rapid transfer of inhaled hexavalent chromium from the lungs to the bloodstream, with potential for accumulation in organs like the liver, kidneys, and spleen. [] This highlights the importance of controlling chromic acid mist in occupational settings. [, ]
Q3: What is the molecular formula and weight of chromic acid?
A4: The molecular formula of chromic acid is H2CrO4, and its molecular weight is 118.01 g/mol. []
Q4: How does the presence of chromic acid in anodizing baths affect aluminum alloys?
A5: Chromic acid anodizing baths can deteriorate over time due to the accumulation of dissolved aluminum. [] This deterioration can be mitigated by adding chromic acid to maintain a constant pH. []
Q5: How does chromic acid affect the fatigue performance of anodized aluminum alloys?
A6: Chromic acid anodizing can reduce the fatigue performance of aluminum alloys like AA7085-T7452. [] This reduction is attributed to surface damage caused by the process, particularly during the alkaline cleaning step. []
Q6: How does picolinic acid influence the chromic acid oxidation of aldehydes?
A7: Picolinic acid acts as an effective catalyst in the chromic acid oxidation of aldehydes like propionaldehyde. [, ] It forms a cyclic intermediate complex with chromic acid, facilitating the oxidation process. [, ] This catalytic activity is significantly reduced when a substituent is present in the 6-position of picolinic acid, suggesting a specific structure for the reactive chromium (VI) intermediate. []
Q7: What are the applications of chromic acid in the textile industry?
A8: Chromic acid can be used to modify ramie fibers by initiating the graft copolymerization of methyl methacrylate (MMA). [] This process improves the fiber's properties for specific applications. []
Q8: What are the concerns regarding the use of chromic acid in industrial processes?
A9: Chromic acid, containing hexavalent chromium, is a known environmental pollutant and poses significant health risks. [, , , , , ] Its use is increasingly restricted due to its toxicity. [, , ] Alternative treatments, like ozonated water, are being explored to replace chromic acid etching in applications like plating on ASA resin. []
Q9: What are the health risks associated with chromic acid exposure?
A10: Chromic acid is highly corrosive and can cause severe burns on contact with skin and eyes. [, ] Its inhalation as a mist can lead to respiratory irritation, ulcers, and even lung cancer. [, ] Ingestion of chromic acid is extremely dangerous, causing internal burns, organ damage, and even death. [] Strict safety precautions are crucial when handling chromic acid, and alternative, less toxic options should be considered whenever possible. [, , , , , ]
Q10: What analytical techniques are used to study the effects of chromic acid treatment on materials?
A11: Various analytical techniques are employed to characterize the effects of chromic acid treatment. These include: * Fourier Transform Infrared (FTIR) Spectroscopy: This technique helps identify the functional groups introduced on material surfaces due to chromic acid treatment. [, , ] * Electron Spectroscopy for Chemical Analysis (ESCA/XPS): This surface-sensitive technique provides information on the elemental composition and chemical states of elements on the treated surface. [, ] * Contact Angle Goniometry: This method measures the contact angle of a liquid on a solid surface, indicating the wettability and surface energy changes due to chromic acid treatment. [, , ] * Scanning Electron Microscopy (SEM): This technique provides high-resolution images of the surface morphology, allowing for the visualization of surface modifications caused by the treatment. [, ]
Q11: How can chromic acid concentration be controlled in plating solutions?
A12: A redox titration using a suitable indicator can be employed to accurately determine the concentration of chromic acid in chromium plating solutions. [] This method enables effective monitoring and control of the plating bath composition during operation. []
Q12: How can the negative environmental impact of chromic acid be mitigated?
A14: Several strategies can help mitigate the environmental impact of chromic acid: * Recycling and Recovery: Implementing chromic acid recovery systems in industrial processes can significantly reduce discharge and promote resource efficiency. [] * Substitution: Exploring and adopting alternative, less toxic substances, like ozonated water, can minimize reliance on chromic acid in various applications. [, ] * Waste Management: Proper treatment and disposal methods for chromic acid waste are crucial to prevent environmental contamination.
Q13: What are some alternatives to using chromic acid for etching and surface modification?
A15: Alternatives to chromic acid for etching and surface modification include: * Ozonated Water: This environmentally friendly option effectively treats ASA resin surfaces for plating, promoting adhesion without the use of hazardous chromic acid. [] * Potassium Permanganate Solution: This solution offers an effective alternative to chromic acid-sulfuric acid mixtures for roughening epoxy resin boards. [] It provides better adhesion properties for electroless copper plating and is more environmentally friendly. [] * Sulfuric Acid Anodizing: This process, specifically Type II sulfuric acid anodizing, provides superior corrosion protection for aluminum alloys compared to chromic acid anodizing, making it a suitable replacement in certain applications. []
Q14: How can chromic acid be recycled from industrial waste streams?
A16: Electrodialysis, using ion-exchange membranes, presents a viable method for recovering chromic acid from industrial wastewater. [, ] This process efficiently removes metallic impurities, allowing for the reuse of the recovered chromic acid. [, ]
Q15: How do different scientific disciplines contribute to understanding the properties and impacts of chromic acid?
A15: Research on chromic acid draws upon expertise from various scientific fields, including:
- Chemistry: Chemists play a central role in understanding the reactivity, structure, and catalytic properties of chromic acid. [, , , , ]
- Materials Science: This field investigates the interactions of chromic acid with different materials, including polymers and metals, exploring its applications in surface modification and coating technologies. [, , , , , ]
- Environmental Science: Researchers in this field focus on assessing and mitigating the environmental impact of chromic acid, exploring its fate and transport in the environment, and developing sustainable alternatives. [, , , , , ]
- Toxicology: Toxicologists study the adverse effects of chromic acid on human health, providing data on exposure limits and safety precautions. [, , ]
- Engineering: Engineers contribute to designing and implementing technologies for the safe handling, recycling, and disposal of chromic acid, as well as developing alternative processes that minimize its use. [, , , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-4-[(2,5-Dioxocyclopentyl)amino]-4-oxo-2-butenoic acid methyl ester](/img/structure/B75926.png)










